

Toxicological Profile of Tris(tribromoneopentyl)phosphate and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(tribromoneopentyl)phosphate*

Cat. No.: B098018

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA), a high molecular weight organophosphate flame retardant, is utilized in various consumer and industrial products to meet flammability standards. Its structural design, featuring a central phosphate core esterified with three tribromoneopentyl alcohol moieties, imparts significant flame retardancy. However, the toxicological profile of TBNPA and its potential metabolites remains largely uncharacterized, presenting a significant data gap for comprehensive risk assessment. This technical guide synthesizes the available toxicological data for TBNPA, details relevant experimental methodologies, and provides context through the toxicological profiles of related brominated and organophosphate flame retardants. Due to the limited specific data on TBNPA's metabolites, this guide also explores the general metabolic pathways of similar compounds to infer potential biotransformation products and their associated toxicities.

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA), with CAS number 19186-97-1, is a member of the broader class of organophosphate flame retardants (OPFRs).^[1] These compounds have seen increased use as replacements for polybrominated diphenyl ethers (PBDEs), which have been phased out due to concerns over their persistence, bioaccumulation, and toxicity.^[2]

TBNPA's high bromine content and stable neopentyl structure are intended to provide durable flame retardancy in materials like polypropylene.[\[1\]](#) Despite its commercial use, publicly available, in-depth toxicological data on TBNPA is scarce, necessitating a cautious approach to its safety assessment. This guide aims to consolidate the existing knowledge and highlight areas requiring further research.

Physicochemical Properties

Understanding the physicochemical properties of TBNPA is crucial for predicting its environmental fate, bioavailability, and potential for bioaccumulation.

Property	Value	Reference
Chemical Formula	$C_{15}H_{24}Br_9O_4P$	[2]
Molecular Weight	1018.47 g/mol	[2]
Appearance	White to off-white powder/solid	[3]
Water Solubility	Insoluble	[3]

Toxicological Data

The available toxicological data for TBNPA is limited and primarily derived from screening-level assessments and a single ecotoxicity study.

Acute Toxicity

Information on the acute mammalian toxicity of TBNPA is not readily available in peer-reviewed literature. Screening-level hazard assessments suggest it may cause skin and eye irritation.[\[3\]](#) [\[4\]](#)

Genotoxicity and Carcinogenicity

There is a lack of specific studies on the genotoxicity and carcinogenicity of TBNPA. The International Agency for Research on Cancer (IARC) has not classified TBNPA.[\[3\]](#) Given the genotoxic and carcinogenic properties of other organophosphate flame retardants, such as Tris(2,3-dibromopropyl) phosphate, this is a critical data gap.

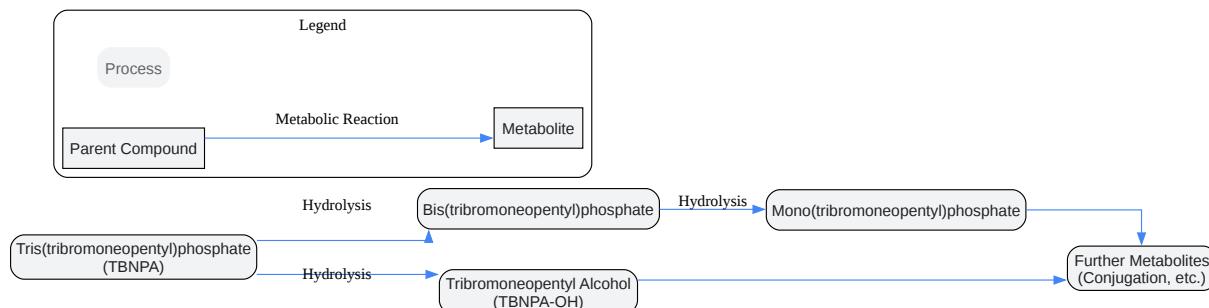
Developmental and Reproductive Toxicity

No dedicated studies on the developmental and reproductive toxicity of TBNPA in mammals were identified. An ecotoxicity study on amphibians (*Lithobates sylvaticus* and *L. pipiens*) found no significant effects on survival, abnormalities, or hatchling size after acute embryonic or tadpole exposures to nominal concentrations up to 245.0 µg/L.^[2] A sub-chronic exposure of *L. pipiens* tadpoles for 30 days also showed no effects on size, developmental stage, liver somatic index, or sex ratio.^[2]

Neurotoxicity

Specific neurotoxicity studies on TBNPA are lacking. However, organophosphate flame retardants as a class are known to have neurotoxic potential.^{[5][6]} Some OPFRs have been shown to target different stages of neurodevelopment.^{[5][6]}

Endocrine Disruption


There are concerns that TBNPA has the potential to act as an endocrine disruptor, possibly through the degradation into byproducts with such activity.^[3] However, specific in vivo or in vitro studies confirming this for TBNPA are not available.

Metabolism and Metabolites

There is no direct experimental data on the metabolism of TBNPA in any biological system. However, based on the metabolism of other organophosphate esters, it is plausible that TBNPA could undergo hydrolysis to produce dibromoneopentyl phosphate and tribromoneopentyl alcohol. The latter, tribromoneopentyl alcohol (TBNPA-OH), is a known chemical with some available toxicological data.

Predicted Metabolic Pathway

The metabolic fate of TBNPA is currently unknown. A plausible initial step in its biotransformation would be the cleavage of the phosphate ester bonds by esterases, such as cytochrome P450 enzymes, leading to the formation of di- and mono-esters and the release of tribromoneopentyl alcohol.

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of TBNPA.

Toxicological Profile of Tribromoneopentyl Alcohol (TBNPA-OH)

Tribromoneopentyl alcohol (CAS No. 36483-57-5) is a reactive flame retardant itself and a potential metabolite of TBNPA.^[6] It is considered to have low toxicity and is not classified as a carcinogen or mutagen under most regulatory frameworks.^[6] However, it may cause mild skin or eye irritation upon direct contact.^[6]

Experimental Protocols

Detailed experimental protocols for TBNPA are scarce. The following summarizes the methodology from the key ecotoxicity study.

Ecotoxicity Assessment in Amphibians

- Test Organisms: Wood frog (*Lithobates sylvaticus*) and Northern leopard frog (*Lithobates pipiens*) embryos and tadpoles.^[2]

- Exposure:
 - Acute: Embryos and Gosner stage 25 (GS25) tadpoles were exposed to nominal concentrations of 0, 30.6, 61.3, 122.5, and 245.0 µg/L of TBNPA for a specified period.[2]
 - Sub-chronic: L. pipiens tadpoles were exposed from GS25 to GS41 (30 days) to the same nominal concentrations.[2]
- Endpoints Measured:
 - Survival rate.[2]
 - Occurrence of developmental abnormalities.[2]
 - Hatchling size (snout-vent length and total length).[2]
 - Tadpole size and developmental stage.[2]
 - Liver somatic index.[2]
 - Sex ratio.[2]
- Bioconcentration: Bioconcentration factors (BCFs) were calculated for tadpoles.[2]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amphibian ecotoxicity study.

Discussion and Future Directions

The current body of evidence is insufficient to conduct a thorough human health risk assessment for **Tris(tribromoneopentyl)phosphate**. While an initial ecotoxicity study in amphibians did not show significant adverse effects at the tested concentrations, the lack of mammalian toxicity data, particularly concerning chronic exposure, carcinogenicity, and developmental neurotoxicity, is a major concern.[2]

The potential for TBNPA to metabolize into tribromoneopentyl alcohol and other phosphate-containing compounds highlights the need to understand the complete metabolic fate of the parent compound and the toxicity of its metabolites.

Future research should prioritize:

- Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of TBNPA in mammalian models.
- In vitro and in vivo metabolism studies: To identify the major metabolites of TBNPA.
- Toxicological testing of metabolites: To assess the toxicity of identified biotransformation products.
- Chronic toxicity and carcinogenicity studies: To evaluate the long-term health effects of TBNPA exposure.
- Developmental and reproductive toxicity studies: To assess the potential for adverse effects on sensitive life stages.
- Neurotoxicity studies: To investigate the potential for TBNPA to impact the developing and mature nervous system.

Conclusion

Tris(tribromoneopentyl)phosphate is a commercially used flame retardant with a significant lack of comprehensive toxicological data. While preliminary information suggests it may have a more favorable profile than some legacy brominated flame retardants, the absence of in-depth studies on its metabolism and chronic toxicity in mammals makes it difficult to draw firm conclusions about its safety. This technical guide underscores the urgent need for further research to fill these critical data gaps and enable a robust risk assessment for human health and the environment. Researchers, scientists, and drug development professionals should be aware of the limited toxicological information when considering the use of materials containing this flame retardant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.au.dk [pure.au.dk]
- 2. academic.oup.com [academic.oup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. hbm4eu.eu [hbm4eu.eu]
- 5. Brominated and organophosphate flame retardants target different neurodevelopmental stages, characterized with embryonic neural stem cells and neuronotypic PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brominated and Organophosphate Flame Retardants Target Different Neurodevelopmental Stages, Characterized with Embryonic Neural Stem Cells and Neuronotypic PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Tris(tribromoneopentyl)phosphate and Its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098018#toxicological-profile-of-tris-tribromoneopentyl-phosphate-and-its-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

